2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Overview
Description
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound features a pyridine ring attached to a bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. The presence of the azabicyclo[2.2.2]octane moiety makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step process. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while ring-closing metathesis helps in the formation of the final bicyclo[2.2.2]octane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in their substituents.
Pyridine derivatives: Compounds with a pyridine ring but lacking the bicyclic structure.
Uniqueness
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is unique due to the combination of the pyridine ring and the bicyclo[2.2.2]octane framework. This dual structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUVDYZQNETIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346398 | |
Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273748-55-3 | |
Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.